2,4,6-Tris(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine
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Overview
Description
2,4,6-Tris(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine is a complex organic compound that features a triazine core substituted with three phenyl groups, each bearing a boronate ester moiety
Preparation Methods
The synthesis of 2,4,6-Tris(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a solvent like toluene or DMF. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Chemical Reactions Analysis
2,4,6-Tris(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Reduction: The triazine core can be reduced under specific conditions to yield amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Scientific Research Applications
2,4,6-Tris(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: It can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine involves its ability to form stable complexes with various substrates through the boronate ester groups. These complexes can undergo further chemical transformations, making the compound a versatile intermediate in organic synthesis. The triazine core can also interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to 2,4,6-Tris(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine include:
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: This compound has a benzene core instead of a triazine core, making it less versatile in certain chemical reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a single boronate ester group and an aniline moiety, making it useful in different types of chemical transformations. The uniqueness of this compound lies in its triazine core and three boronate ester groups, which provide multiple sites for chemical modification and complex formation.
Properties
Molecular Formula |
C39H48B3N3O6 |
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Molecular Weight |
687.3 g/mol |
IUPAC Name |
2,4,6-tris[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C39H48B3N3O6/c1-34(2)35(3,4)47-40(46-34)28-19-13-16-25(22-28)31-43-32(26-17-14-20-29(23-26)41-48-36(5,6)37(7,8)49-41)45-33(44-31)27-18-15-21-30(24-27)42-50-38(9,10)39(11,12)51-42/h13-24H,1-12H3 |
InChI Key |
OQWRWZQYRAKOQX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=CC(=C4)B5OC(C(O5)(C)C)(C)C)C6=CC=CC(=C6)B7OC(C(O7)(C)C)(C)C |
Origin of Product |
United States |
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